1,1,1-Trifluoro-3-methoxypropan-2-ol
Overview
Description
1,1,1-Trifluoro-3-methoxypropan-2-ol is a chemical compound with the molecular formula C4H7F3O2 and a molecular weight of 144.09 g/mol . It is a fluorinated alcohol, characterized by the presence of three fluorine atoms and a methoxy group attached to a propane backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-methoxypropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trifluoroacetone with methanol in the presence of a base such as sodium methoxide . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, helps achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-methoxypropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols .
Scientific Research Applications
1,1,1-Trifluoro-3-methoxypropan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the methoxy group.
2,2,2-Trifluoroethanol: Contains two fewer carbon atoms and lacks the methoxy group.
1,1,1-Trifluoro-3-methoxypropane: Similar structure but lacks the hydroxyl group.
Uniqueness
1,1,1-Trifluoro-3-methoxypropan-2-ol is unique due to the combination of its trifluoromethyl and methoxy groups, which confer distinct chemical properties. These properties include increased lipophilicity, enhanced metabolic stability, and the ability to participate in diverse chemical reactions .
Properties
IUPAC Name |
1,1,1-trifluoro-3-methoxypropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c1-9-2-3(8)4(5,6)7/h3,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSXKESHZUSAHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149902-13-6 | |
Record name | 1,1,1-trifluoro-3-methoxypropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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